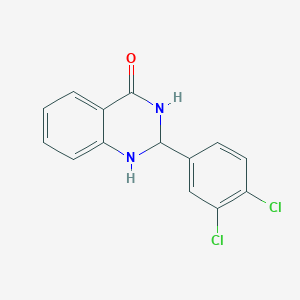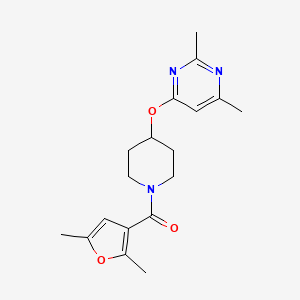![molecular formula C27H29NO2S B2598214 3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone CAS No. 866038-80-4](/img/structure/B2598214.png)
3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone is a complex organic compound characterized by its unique structural features It contains a tert-butyl group, a methoxyphenyl group, and a phenyl group, all connected through a sulfanyl-methyl linkage to an azetanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone typically involves multiple steps, starting from readily available precursors. One common approach is the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method involves the coupling of boronic acid derivatives with halogenated precursors in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetanone ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the azetanone ring can produce amines.
Aplicaciones Científicas De Investigación
3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The sulfanyl-methyl linkage and azetanone ring contribute to its overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the azetanone ring and sulfanyl linkage.
4-Methoxyphenylboronic Acid: Contains the methoxyphenyl group but differs in its boronic acid functionality.
Phenyl Azetidinone: Similar azetanone ring but lacks the additional phenyl and sulfanyl-methyl groups.
Uniqueness
3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not possible with simpler analogs.
Propiedades
IUPAC Name |
3-[(4-tert-butylphenyl)sulfanylmethyl]-1-(4-methoxyphenyl)-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO2S/c1-27(2,3)20-10-16-23(17-11-20)31-18-24-25(19-8-6-5-7-9-19)28(26(24)29)21-12-14-22(30-4)15-13-21/h5-17,24-25H,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQZVWQDPVVHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC2C(N(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2598137.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2598141.png)


![2-chloro-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2598144.png)

![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2598146.png)
![(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one](/img/structure/B2598147.png)
![3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2598149.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2598153.png)
